molecular formula C10H11NO4 B314795 Methyl 2-acetamido-5-hydroxybenzoate

Methyl 2-acetamido-5-hydroxybenzoate

Cat. No.: B314795
M. Wt: 209.2 g/mol
InChI Key: FKTBACJACPPNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-5-hydroxybenzoate is a benzoic acid derivative featuring a methyl ester group, an acetamido substituent at position 2, and a hydroxyl group at position 4.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

methyl 2-acetamido-5-hydroxybenzoate

InChI

InChI=1S/C10H11NO4/c1-6(12)11-9-4-3-7(13)5-8(9)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)

InChI Key

FKTBACJACPPNNZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions, halogenation, and ester/ether modifications. Key comparisons include:

Table 1: Structural Comparison of Methyl 2-Acetamido-5-Hydroxybenzoate and Analogs
Compound Name Substituent Positions Key Functional Groups Notable Properties/Applications
This compound 2-acetamido, 5-hydroxy Acetamido, hydroxyl, methyl ester Potential intermediate in drug synthesis
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-acetamido, 5-chloro, 2-methoxy Chloro, methoxy, acetamido Metoclopramide impurity; monitored via HPLC
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy Hydroxyl, acetamido Derived from 4-aminosalicylic acid; used in synthesis
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate 3-acetamido, 5-chloro, 2-hydroxy Ethyl ester, chloro, hydroxyl High structural similarity (0.87) to target compound
Methyl 4-acetamido-2-methoxybenzoate 4-acetamido, 2-methoxy Methoxy, acetamido Lower polarity due to methoxy group

Impact of Substituent Positions and Modifications

Acetamido Group Position: Position 2 vs. Position 4 analogs are more common in impurity profiles of pharmaceuticals like metoclopramide . Position 3: Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate shows the highest structural similarity (0.87) but uses an ethyl ester, which may enhance lipophilicity .

Halogenation and Ether Groups :

  • Chloro Substituents : The presence of chlorine (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) increases molecular weight and may enhance stability but could reduce solubility .
  • Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., Methyl 4-acetamido-2-methoxybenzoate) reduce polarity compared to hydroxyl groups, affecting chromatographic retention times and bioavailability .

Ester Variations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) introduce slightly higher hydrophobicity, influencing partition coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.